![molecular formula C18H16N2O3S B2458088 Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888412-38-2](/img/structure/B2458088.png)

Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

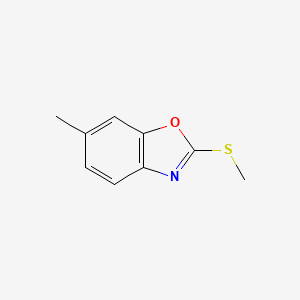

“Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are five-membered rings containing sulfur and nitrogen atoms .

Molecular Structure Analysis

The molecular structure of benzothiazoles typically includes a planar thiazole ring attached to a benzene ring . The thiazole ring contains a nitrogen atom and a sulfur atom. The exact structure of “Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” would require more specific information or computational analysis.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Benzothiazoles are generally stable and have low reactivity due to the aromaticity of the thiazole ring . They are often solid at room temperature.Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery Building Blocks

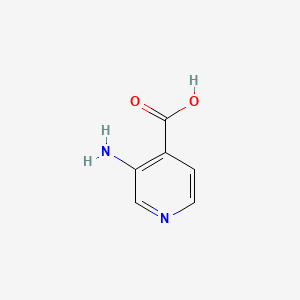

Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate and its derivatives serve as essential components in the synthesis of novel compounds with potential applications in drug discovery. An elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing their utility as new building blocks, demonstrates the compound's significance. These derivatives offer the possibility to explore the chemical space around the molecule, making them valuable ligands for various targets (Durcik et al., 2020).

Photochemical Studies

Investigations into the photooxidation of benzothiazole derivatives highlight the compound's reactivity under specific conditions. Such studies provide insights into the photochemical behavior of these molecules, contributing to a deeper understanding of their potential uses in scientific research (Mahran, Sidky, & Wamhoff, 1983).

Molecular Conformation Studies

Research on the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, including derivatives similar to the compound of interest, sheds light on the influence of steric strains and substituent effects on molecular structure. This knowledge is crucial for the design of molecules with desired properties and behaviors (Gliński, Wilczkowska, Madura, & Zachara, 2008).

Heterocyclic Chemistry Applications

The compound and its related derivatives play a significant role in the synthesis of fused-ring heterocycles, a class of compounds with wide-ranging applications in medicinal chemistry and drug development. These synthetic pathways highlight the compound's versatility and potential for generating novel therapeutic agents (Silva, Henry, & Pittman, 2012).

Corrosion Inhibition Studies

In the field of materials science, benzothiazole derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. These studies not only highlight the chemical versatility of these compounds but also their potential application in protecting metals against corrosion, thus extending their utility beyond biomedical applications (Hu et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial activity . They have been found to selectively inhibit Mycobacterium tuberculosis (Mtb) over a panel of non-tuberculous mycobacteria (NTM) .

Mode of Action

Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein–ligand complex against the selected target pantothenate synthetase of mtb .

Biochemical Pathways

Thiazoles, a class of compounds to which this compound belongs, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra .

Action Environment

The stability of similar compounds and their protein–ligand complexes has been studied .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[(2,4-dimethylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-10-4-6-13(11(2)8-10)16(21)20-18-19-14-7-5-12(17(22)23-3)9-15(14)24-18/h4-9H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIVEWYLBGTMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate](/img/structure/B2458005.png)

![3-Methoxy-N-methyl-N-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2458006.png)

![Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2458010.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2458013.png)

![3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2458014.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2458023.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)